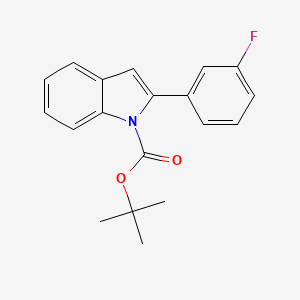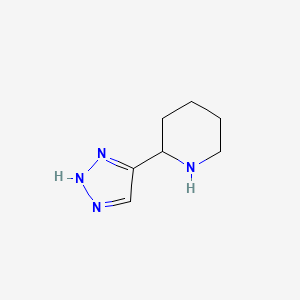
2-(1H-1,2,3-Triazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-Triazol-5-yl)piperidine is a heterocyclic compound that features a triazole ring fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-5-yl)piperidine typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an organic azide with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (CuAAC), which allows for regioselective synthesis under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters and reducing the risk of handling hazardous reagents .
化学反応の分析
Types of Reactions: 2-(1H-1,2,3-Triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, polar aprotic solvents
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted piperidine derivatives
科学的研究の応用
2-(1H-1,2,3-Triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also modulates various signaling pathways, including the NF-kB inflammatory pathway, which is involved in immune response and inflammation .
類似化合物との比較
- 2-(1H-1,2,4-Triazol-5-yl)piperidine
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
Comparison: 2-(1H-1,2,3-Triazol-5-yl)piperidine is unique due to its specific triazole ring structure, which imparts distinct biological activities compared to its isomers and other triazole derivatives. The 1,2,3-triazole ring is more stable and exhibits different reactivity patterns compared to the 1,2,4-triazole ring .
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
2-(2H-triazol-4-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChIキー |
QCSAOTFVFGNMFH-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


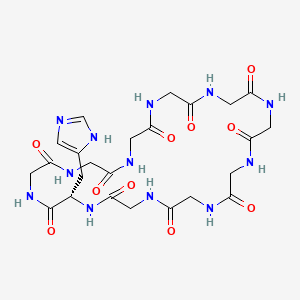

![8-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12852090.png)
![(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B12852091.png)
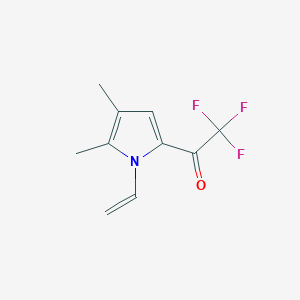
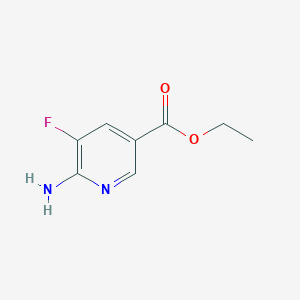
![Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-](/img/structure/B12852105.png)
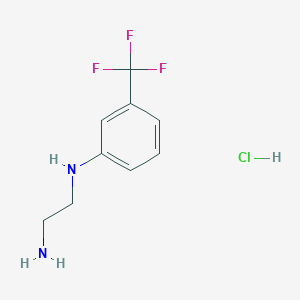

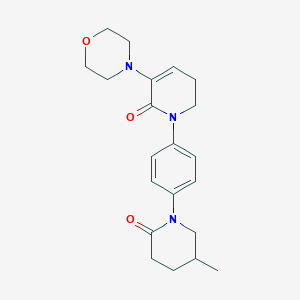

carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)

